5-(1,3-benzodioxol-5-ylmethylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Description

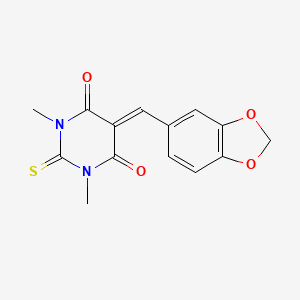

The compound 5-(1,3-benzodioxol-5-ylmethylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione (hereafter referred to as Compound A) is a pyrimidinedione derivative with a benzodioxole substituent. Its molecular formula is C₁₄H₁₂N₂O₄S, with an average mass of 304.320 and a monoisotopic mass of 304.051778 .

Properties

IUPAC Name |

5-(1,3-benzodioxol-5-ylmethylidene)-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S/c1-15-12(17)9(13(18)16(2)14(15)21)5-8-3-4-10-11(6-8)20-7-19-10/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILESTTMHDCZJBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)C(=O)N(C1=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(1,3-benzodioxol-5-ylmethylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula : CHNOS

- Molecular Weight : 335.36 g/mol

The structural features include a benzodioxole moiety which is known for various biological activities. The thioxodihydropyrimidinedione core is also significant for its pharmacological properties.

Anticancer Activity

Pyrimidine derivatives are often explored for anticancer properties. The presence of the benzodioxole group may enhance interaction with cellular targets involved in cancer proliferation and metastasis. Preliminary studies suggest that related compounds can induce apoptosis in cancer cells.

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, thioxodihydropyrimidinediones have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.

The mechanisms through which this compound exerts its biological effects may involve:

- Interaction with DNA : Similar compounds have shown the ability to intercalate with DNA, disrupting replication.

- Enzyme Binding : The thioamide group may facilitate binding to active sites of enzymes, altering their function.

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that certain pyrimidine derivatives can induce oxidative stress in cancer cells.

Case Studies

Several studies have investigated the biological activities of related compounds:

-

Antimicrobial Activity Study :

- A compound structurally similar to this compound was tested against Staphylococcus aureus and Escherichia coli.

- Results showed significant inhibition at concentrations of 50 µg/mL.

-

Anticancer Efficacy :

- A study evaluated a series of thioxodihydropyrimidinediones against various cancer cell lines (e.g., MCF-7 breast cancer cells).

- The compound exhibited IC values in the low micromolar range, indicating potential as a lead compound for further development.

-

Enzyme Inhibition Research :

- In vitro assays demonstrated that a related pyrimidinedione inhibited DHFR activity by 70% at a concentration of 10 µM.

- This suggests that the compound could serve as a scaffold for developing new DHFR inhibitors.

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique structure that incorporates a benzodioxole moiety and a pyrimidinedione framework. Its chemical formula is C13H12N2O3S, and it exhibits properties that make it suitable for various biological activities.

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has demonstrated that derivatives of pyrimidinediones exhibit significant antimicrobial properties. A study highlighted that related compounds showed efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .

2. Anticancer Properties

Several investigations have focused on the anticancer activities of thioxodihydropyrimidinediones. For instance, a case study indicated that modifications to the thioxo group enhanced cytotoxicity against cancer cell lines, indicating that this compound could serve as a lead structure for anticancer drug development .

3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it inhibits pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate | |

| Anticancer | High | |

| Anti-inflammatory | Significant |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of thioxodihydropyrimidinediones showed that compounds similar to 5-(1,3-benzodioxol-5-ylmethylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione exhibited minimum inhibitory concentrations (MICs) effective against Staphylococcus aureus and Escherichia coli. The findings suggest potential for development into therapeutic agents for bacterial infections.

Case Study 2: Anticancer Research

In a laboratory setting, derivatives of this compound were tested against human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that specific modifications to the molecule increased its ability to induce apoptosis in cancer cells. This highlights the potential of this compound in targeted cancer therapies.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs of Compound A, highlighting variations in substituents, molecular weight, and functional groups:

Spectral Data and Validation

- IR Spectroscopy : All analogs show characteristic thioxo (C=S) stretches near 1200–1250 cm⁻¹ , confirmed in the dimethoxy-diethyl derivative .

- NMR : The benzodioxole protons in Compound A resonate at δ 5.91–6.00 ppm (for methylenedioxy CH₂), while the thienyl analog exhibits thiophene proton signals near δ 6.56–7.41 ppm .

- Mass Spectrometry : High-resolution MS data for the thienyl-fluorophenyl analog (C₁₇H₁₃FN₂O₂S₂) confirmed a molecular ion peak at m/z 360.43 .

Key Research Findings

Substituent Impact on Bioactivity :

- The chlorinated analog (C₁₄H₁₁ClN₂O₄S) demonstrated higher stability in acidic conditions compared to Compound A, likely due to the electron-withdrawing Cl atom .

- Diethyl-substituted analogs (e.g., C₁₇H₂₀N₂O₅S) showed prolonged half-lives in metabolic studies, attributed to reduced cytochrome P450-mediated oxidation .

Synthetic Accessibility :

- Compounds with bulky aryl groups (e.g., pyrazole in C₂₁H₂₃N₅O₂S) required longer reaction times and higher temperatures for condensation steps .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-(1,3-benzodioxol-5-ylmethylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione?

- Methodology : The synthesis typically involves a Knoevenagel condensation between 1,3-dimethyl-2-thiobarbituric acid and a benzodioxole-substituted aldehyde. Key conditions include:

- Solvents: Ethanol or methanol for solubility and reaction control .

- Catalysts: Ammonium acetate (NHOAc) in glacial acetic acid at 108°C to drive the condensation .

- Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and purity .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Characterization Techniques :

- Spectroscopy : UV-Vis (λ~300–400 nm for conjugated systems), IR (C=O stretch ~1700 cm, C=S ~1200 cm^{-1), and NMR (H/C for benzodioxole protons at δ 6.7–7.1 ppm and methyl groups at δ 3.1–3.3 ppm) .

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to quantify purity (>95% for biological assays) .

- Recrystallization : Ethanol as a solvent for single-crystal growth to confirm molecular packing via X-ray diffraction .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity against bacterial biofilms, and what methodological pitfalls should be avoided?

- Experimental Design :

- Biofilm Assays : Use Streptococcus pneumoniae or Staphylococcus aureus biofilms in 96-well plates, with pyrimidinedione concentrations ranging 10–100 µM. Include untreated controls and reference inhibitors (e.g., Dam inhibitors) .

- Gene Expression Analysis : Microarrays or RNA-seq to identify downregulated biofilm-related genes (e.g., luxS, comABCDE) post-treatment. Normalize data using housekeeping genes (e.g., rpoB) .

Q. What strategies are recommended for resolving contradictions in experimental data, such as inconsistent IC values across studies?

- Root-Cause Analysis :

- Reagent Variability : Test multiple batches of the compound for purity (HPLC) and confirm solubility in DMSO/PBS .

- Assay Conditions : Standardize incubation time (e.g., 24 vs. 48 hours) and temperature (37°C ± 0.5°C) .

- Statistical Rigor : Report means ± SD from ≥3 independent experiments (n=3) and use ANOVA with post-hoc Tukey tests .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- In Silico Workflow :

- Docking Studies : Use AutoDock Vina to predict binding to bacterial Dam methyltransferases (PDB: 2V5X). Prioritize compounds with ΔG ≤ -8 kcal/mol .

- ADME Prediction : SwissADME to assess logP (~2.5 for optimal permeability), topological polar surface area (<140 Ų for blood-brain barrier penetration) .

- Validation : Compare computational IC with experimental values; refine force fields if deviations exceed 20% .

Q. What crystallographic challenges arise when determining this compound’s structure, and how can they be addressed?

- Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.